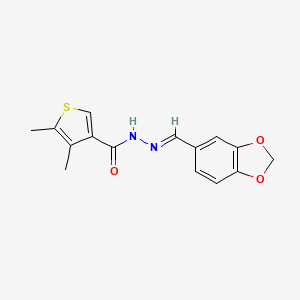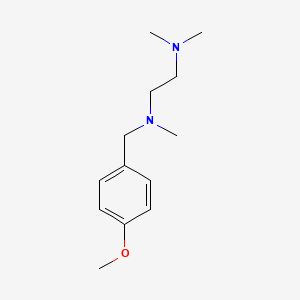
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as APET, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. APET belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. This compound has also been found to inhibit the activity of PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with the viral entry and replication process.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been found to inhibit the replication of several viruses by interfering with the viral entry and replication process.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been found to have low toxicity and can be used at relatively high concentrations without causing significant cell death. However, this compound has some limitations for lab experiments. It is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. This compound also has poor bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of research is the development of more potent and selective this compound derivatives that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of this compound. Additionally, the potential use of this compound as a drug delivery system for targeted drug delivery is an area of interest. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is essential for the development of this compound-based drugs.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3-acetylphenyl isothiocyanate with 2-amino-4-(2-pyrimidinyl)piperazine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the piperazine derivative to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been found to have anti-viral activity against several viruses, including HIV, influenza, and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-13(23)14-4-2-5-15(12-14)20-17(24)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEIZGMCNVRMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)


